molecular formula C11H14N2O4 B1452658 Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate CAS No. 1096309-23-7

Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate

Cat. No. B1452658
M. Wt: 238.24 g/mol
InChI Key: UCPFHZYSAPMFFQ-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate” is an organic compound . It has a molecular formula of C11H14N2O4 and a molecular weight of 238.24 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate” is represented by the formula C11H14N2O4 . The InChI representation of the molecule is InChI=1S/C11H14N2O4/c1-13-10(14)6-17-9-5-7(11(15)16-2)3-4-8(9)12/h3-5H,6,12H2,1-2H3,(H,13,14) .


Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate” are not available in the sources I found .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate” appears as a powder . It has a molecular weight of 238.24 . More specific physical and chemical properties are not available in the sources I found .

Scientific Research Applications

Synthesis and Structural Characterization Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate and related compounds are subjects of interest in the field of organic chemistry for their synthesis and structural characterization. Research has shown that these compounds can be synthesized through various chemical reactions, demonstrating their potential as intermediates in the development of new chemical entities. For example, the study by Ukrainets et al. (2014) detailed the cyclization process involving similar compounds, leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting the versatility of these compounds in synthesis processes (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Optimization of Synthetic Processes Further research has focused on optimizing the synthetic processes for producing methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate derivatives. Xu et al. (2018) explored the optimization of reaction conditions for synthesizing intermediates of sulpiride, which could lead to improved yields and more efficient production methods. This indicates the significance of these compounds in the pharmaceutical industry and their role in synthesizing drug intermediates (Xu, Guo, Li, & Liu, 2018).

Photopolymerization and Photoinitiation In the field of materials science, derivatives of methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate are being explored for their application in photopolymerization and as photoinitiators. Guillaneuf et al. (2010) discussed the use of a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, which shows potential in nitroxide-mediated photopolymerization (NMP2). This research opens new avenues for the application of these compounds in developing advanced materials and coatings (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Precursors for Schiff Base Derivatives Mohamad, Hassan, and Yusoff (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, showcasing its potential as a precursor for forming Schiff base derivatives. Such studies highlight the utility of methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate derivatives in synthesizing compounds with potential applications in various fields, including medicinal chemistry (Mohamad, Hassan, & Yusoff, 2017).

Safety And Hazards

Safety data for “Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate” is currently unavailable online . It’s always important to handle chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area.

properties

IUPAC Name

methyl 4-amino-3-[2-(methylamino)-2-oxoethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-13-10(14)6-17-9-5-7(11(15)16-2)3-4-8(9)12/h3-5H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPFHZYSAPMFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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